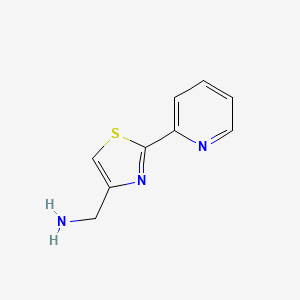
(2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine
説明
“(2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine” is a biochemical compound used for proteomics research . Its molecular formula is C9H9N3S and it has a molecular weight of 191.25 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1=CC=NC(=C1)C2=NC(=CS2)CN . This indicates that the compound contains a pyridine ring and a thiazole ring connected by a methylamine group .科学的研究の応用
Antitumor Activity in Mesothelioma Models
Nortopsentin analogues, including derivatives of 1H-pyrrolo[2,3-b]pyridine that incorporate the (2-pyridin-2-yl-1,3-thiazol-4-yl)methylamine scaffold, have demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds, acting as cyclin-dependent kinase 1 inhibitors, effectively reduced DMPM cell proliferation and induced apoptosis, showing potential as therapeutic agents for this rare and fatal disease. The combined treatment with one of these derivatives and paclitaxel resulted in synergistic cytotoxic effects, suggesting an enhanced therapeutic potential (Carbone et al., 2013).
DNA Binding and Anticancer Properties
Cu(II) complexes of tridentate ligands, including variants related to the this compound structure, have shown promising DNA binding properties and nuclease activity. These complexes demonstrated low toxicity for cancer cell lines, indicating their potential for development as anticancer agents. Their interaction with DNA and ability to cleave it suggests a mechanism that could be exploited for therapeutic purposes (Kumar et al., 2012).
Catalysis in Organic Synthesis
Efficient copper-catalyzed C-N bond cleavage of aromatic methylamines has been developed to construct pyridine derivatives, leveraging this compound as a substrate. This method offers a straightforward approach to synthesize various pyridine derivatives from simple starting materials, demonstrating the compound's utility in facilitating organic synthesis processes (Huang et al., 2013).
Development as Anticancer Agents
Pyridine-thiazole hybrid molecules, incorporating the this compound framework, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds exhibited high selectivity and potent anticancer activity, particularly against leukemia cell lines, suggesting their potential as novel anticancer agents. The ability to induce genetic instability in tumor cells is a promising mechanism of action for these derivatives (Ivasechko et al., 2022).
特性
IUPAC Name |
(2-pyridin-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8/h1-4,6H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFBGVRVUJFFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



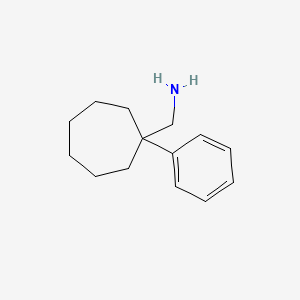
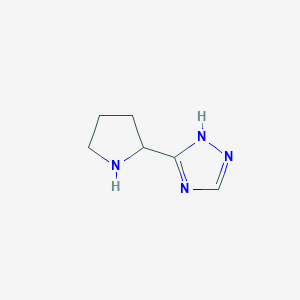



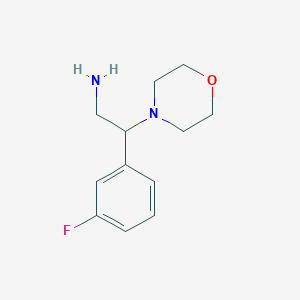
![{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3307749.png)
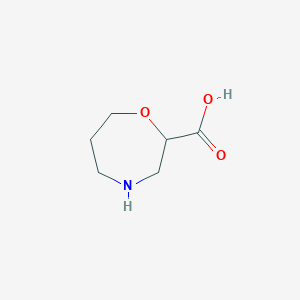
![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)
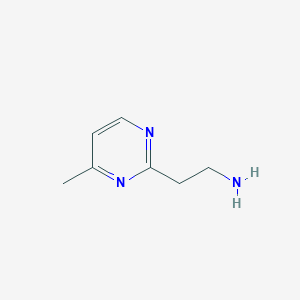
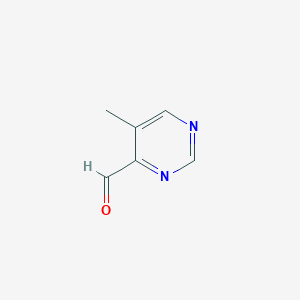
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine](/img/structure/B3307784.png)
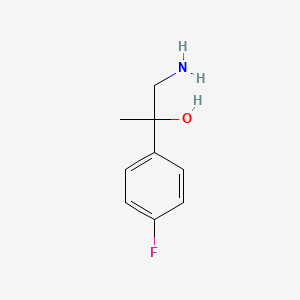
![Methyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B3307793.png)